

Spectroscopic Profile of 4-Methoxytrityl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxytrityl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxytrityl chloride** (MMT-Cl), a critical protecting group in organic synthesis, particularly in the development of pharmaceuticals and oligonucleotides. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural features of **4-Methoxytrityl chloride**, possessing aromatic rings, a methoxy group, and a reactive benzylic chloride, give rise to a distinct spectroscopic signature. The following tables summarize the expected quantitative data for its ^1H NMR, ^{13}C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Methoxytrityl chloride**, the spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectroscopic Data for **4-Methoxytrityl Chloride** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.50	Multiplet	10H	Phenyl group protons (unsubstituted rings)
~7.15 (d)	Doublet	2H	Aromatic protons ortho to the methoxy group
~6.85 (d)	Doublet	2H	Aromatic protons meta to the methoxy group
~3.80	Singlet	3H	Methoxy group protons (-OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data for **4-Methoxytrityl Chloride** (in CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
~159.0	Quaternary carbon attached to the methoxy group
~145.0	Quaternary carbons of the unsubstituted phenyl rings
~136.0	Quaternary carbon of the methoxy-substituted phenyl ring
~130.0	CH carbons of the unsubstituted phenyl rings
~128.5	CH carbons of the unsubstituted phenyl rings
~127.5	CH carbons of the methoxy-substituted phenyl ring (ortho to -OCH ₃)
~113.5	CH carbons of the methoxy-substituted phenyl ring (meta to -OCH ₃)
~87.0	Central quaternary carbon (C-Cl)
~55.0	Methoxy carbon (-OCH ₃)

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Methoxytrityl chloride** is typically obtained as a solid (e.g., KBr pellet) or as a mull.

Table 3: FT-IR Absorption Bands for **4-Methoxytrityl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (methoxy group)
~1600, ~1500, ~1450	Strong, multiple bands	Aromatic C=C skeletal vibrations
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Strong	Symmetric C-O-C stretch (aryl ether)
~830	Strong	C-H out-of-plane bending (para-disubstituted ring)
~750, ~700	Strong	C-H out-of-plane bending (monosubstituted rings)
~600-500	Medium-Weak	C-Cl stretch

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Methoxytrityl chloride** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

- **Data Processing:** Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

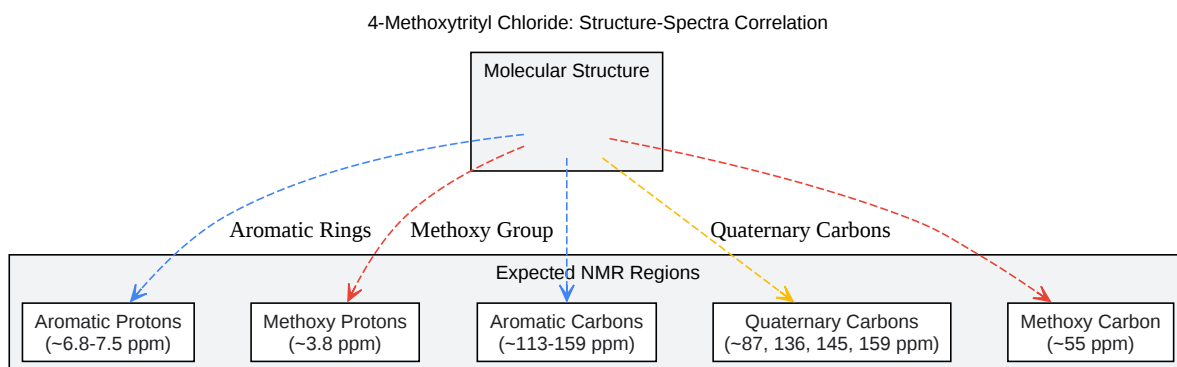
FT-IR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind a small amount of **4-Methoxytrityl chloride** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualizations

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the correlation between the different proton and carbon environments in **4-Methoxytrityl chloride** and their expected regions in the NMR spectra.



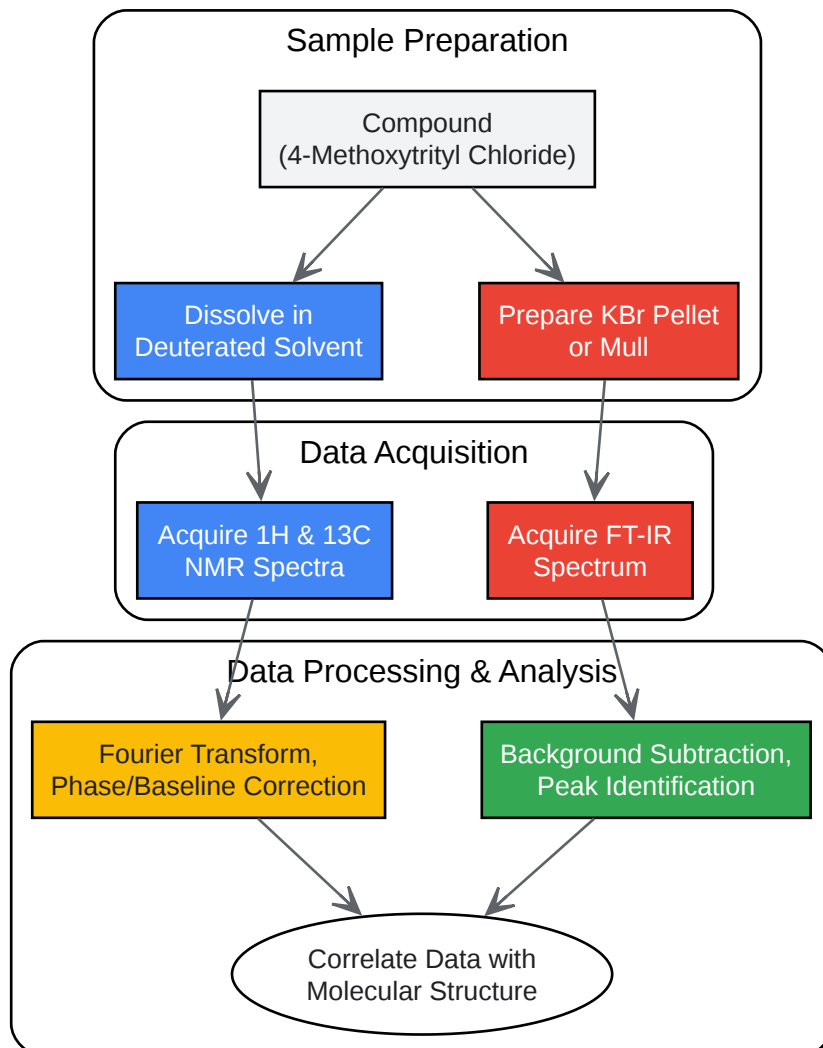
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Caption: Correlation of **4-Methoxytrityl chloride**'s structural features with NMR data.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **4-Methoxytrityl chloride**.

General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis from sample preparation to interpretation.

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References

- 1. 4-Methoxytriphenylmethyl chloride(14470-28-1) ^{13}C NMR spectrum [chemicalbook.com]
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